Tubeimoside III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubeimoside III is a triterpenoid saponin derived from the tubers of Bolbostemma paniculatum, a plant commonly used in traditional Chinese medicine. This compound is known for its potent anti-inflammatory, anti-tumor, and anti-tumorigenic activities . It has a molecular formula of C64H100O31 and a molecular weight of 1365.46 g/mol .
Scientific Research Applications
Tubeimoside III has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of triterpenoid saponins . In biology, it is used to investigate the mechanisms of action of natural products and their potential therapeutic applications .
In medicine, this compound is studied for its anti-inflammatory and anti-tumor properties. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation . These properties make it a promising candidate for the development of new anti-cancer and anti-inflammatory drugs .
In industry, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals . Its potent bioactivity and relatively low toxicity make it an attractive compound for various applications .
Mechanism of Action
The mechanism of action of Tubeimoside III involves multiple molecular targets and pathways. It induces apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-xL, and activating the Akt-mTOR-eEF-2K pathway . Additionally, this compound activates autophagy, a cellular self-digestion process, which further enhances its anti-tumor effects . The compound also inhibits tumor cell invasion and metastasis, and reduces inflammation by modulating various signaling pathways .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tubeimoside III interacts with various enzymes, proteins, and other biomolecules in the body. It is known to have anti-inflammatory and anti-tumor properties
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been reported to have anti-inflammatory and anti-tumor effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: Tubeimoside III is typically extracted from the tubers of Bolbostemma paniculatum using high-performance liquid chromatography (HPLC) coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS) . The extraction process involves a 70% methanol extract of the plant material, followed by chromatographic separation on a Zorbax Extend C18 analytical column using gradient elution with a solution of acetonitrile and 0.5% acetic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material, followed by purification using HPLC. The process is optimized to ensure high yield and purity of the compound, with careful control of the extraction and purification conditions to maintain the bioactivity of the compound .
Chemical Reactions Analysis
Types of Reactions: Tubeimoside III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced anti-inflammatory and anti-tumor activities . These derivatives are often tested for their bioactivity to identify the most potent compounds for further development .
Comparison with Similar Compounds
Tubeimoside III is one of several triterpenoid saponins isolated from Bolbostemma paniculatum. Other similar compounds include Tubeimoside I and Tubeimoside II . While all three compounds exhibit anti-inflammatory and anti-tumor activities, this compound is generally more potent than Tubeimoside II, but also more toxic . Tubeimoside I, on the other hand, has a different mechanism of action and is primarily studied for its antifungal properties .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Tubeimoside III involves several steps of chemical reactions starting from readily available starting materials. The key steps include protection of the hydroxyl groups, glycosylation, and deprotection to yield the final product.", "Starting Materials": [ "L-rhamnose", "D-glucose", "Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranoside", "3,6-di-O-acetyl-L-rhamnose", "Tubeimosone I" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups in L-rhamnose and D-glucose using acetyl groups to yield methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranoside and 3,6-di-O-acetyl-L-rhamnose", "Step 2: Glycosylation of Tubeimosone I with the protected L-rhamnose and D-glucose derivatives using a Lewis acid catalyst to yield the protected Tubeimoside III intermediate", "Step 3: Deprotection of the phthalimido group using hydrazine hydrate followed by deacetylation with sodium methoxide to yield Tubeimoside III" ] } | |
CAS RN |
115810-13-4 |
Molecular Formula |
C64H100O31 |
Molecular Weight |
1365.5 g/mol |
IUPAC Name |
(1R,4S,7S,8S,9R,11S,13S,14S,18S,23S,24R,25R,26S,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,56R,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione |
InChI |
InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32-,33+,34+,35+,38-,39-,40+,41-,42+,43-,44+,45-,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,59-,60-,61-,62+,63+,64+/m0/s1 |
InChI Key |
MTICHQXHYUJVDV-LLLISOPHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@]45CCC(C[C@H]4C6=CC[C@H]7[C@]([C@@]6(C[C@H]5O)C)(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)COC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Canonical SMILES |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
synonyms |
tubeimoside III |
Origin of Product |
United States |
Q & A
Q1: What is the proposed mechanism of action for Tubeimoside III against SARS-CoV-2?
A1: Research suggests that this compound inhibits SARS-CoV-2 replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme []. Specifically, computational modeling predicts that this compound binds to the active site of RdRp, potentially blocking its activity []. This blockage would interfere with the virus's ability to replicate its genetic material, ultimately hindering its spread.
Q2: What is the structural characterization of this compound?
A2: this compound is a natural cyclic bisdesmoside belonging to the oleanane-type triterpenoid saponin family [, , ]. While the exact molecular formula and weight are not provided in the given abstracts, these details can be found in chemical databases or publications focused on its isolation and structural elucidation.
Q3: How does the structure of this compound influence its anti-inflammatory, antitumor, and antitumor-promoting effects?
A3: Studies have shown that the C-16 hydroxyl group in this compound plays a crucial role in enhancing its biological activity and reducing toxicity compared to Tubeimoside I []. Additionally, structural differences in the B and/or C ring positions between this compound and Tubeimoside II are linked to enhanced biological activity, albeit with increased toxicity in the case of this compound []. This suggests that specific structural features significantly influence the potency and potential side effects of this compound.
Q4: What in vitro evidence supports the antiviral activity of this compound against SARS-CoV-2?
A4: this compound demonstrated potent inhibition of SARS-CoV-2 replication in laboratory settings, exhibiting an EC50 value of 265.5 nM []. This finding indicates a significant capacity to hinder viral replication at a cellular level.
Q5: What analytical methods are commonly employed for the identification and quantification of this compound in plant material?
A5: High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (HPLC-ESI/MS) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) are two widely used techniques for analyzing this compound in Rhizoma Bolbostematis extracts []. These methods provide accurate quantification and identification of this compound, crucial for quality control and research purposes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.